4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, also known as LY364947, is a small molecule inhibitor of TGF-β receptor 1 (TGF-β R1) [, ]. TGF-β is a signaling protein involved in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders [].
Studies have shown that LY364947 selectively inhibits TGF-β R1 with high potency, exhibiting an IC₅₀ (half maximal inhibitory concentration) value of 59 nM. This indicates that the compound can effectively block TGF-β signaling at low concentrations []. In comparison, LY364947 displays weaker inhibitory activity against other related kinases, such as TGF-β RII (IC₅₀ = 400 nM), p38 MAPK (IC₅₀ = 740 nM), and mixed lineage kinase-7 (MLK-7; IC₅₀ = 1,400 nM) []. This selectivity suggests that LY364947 may have fewer off-target effects compared to broad-spectrum kinase inhibitors.
Due to its ability to inhibit TGF-β signaling, LY364947 has been explored as a potential therapeutic agent for various diseases where TGF-β plays a pathogenic role. These include:
LY-364947, also known as HTS466284, is a potent and selective inhibitor of transforming growth factor-beta receptor type I (TGFβR-I). It is characterized by its ability to competitively inhibit ATP binding, thus blocking the kinase activity of TGFβR-I. The compound has a molecular formula of C₁₇H₁₂N₄ and a molecular weight of 272.3 g/mol. Its CAS number is 396129-53-6, and it has shown significant promise in various biological studies related to cancer and fibrosis.
LY-364947 functions primarily through the inhibition of the TGFβ signaling pathway. In biochemical assays, it has demonstrated an IC50 value of 59 nM against TGFβR-I, indicating its strong potency in inhibiting this receptor's kinase activity. The compound also inhibits other kinases, including TGFβR-II (IC50: 0.4 μM) and casein kinase 1 delta (CK1δ) (IC50: 0.22 μM), showcasing a degree of selectivity within its inhibitory profile .
The mechanism of action involves the prevention of Smad protein phosphorylation, which is crucial for TGFβ-mediated signal transduction. Specifically, LY-364947 inhibits the phosphorylation of Smad2 and Smad3, thereby disrupting downstream signaling events that lead to processes such as epithelial-mesenchymal transition (EMT) in various cell types .
LY-364947 has been extensively studied for its biological activity in various models. In vitro studies have shown that it can prevent TGF-β-induced EMT in NMuMG cells at concentrations as low as 2 μM. Additionally, at a concentration of 3 μM, it induces the expression of lymphatic markers such as Prox1 and LYVE-1 in human dermal lymphatic endothelial cells (HDLECs) after 24 hours .
In vivo studies indicate that administration of LY-364947 enhances lymphangiogenesis in tumor tissues and chronic peritonitis models, suggesting its potential role in modulating lymphatic function during pathological conditions .
LY-364947 is primarily utilized in research settings to investigate the role of TGFβ signaling in various diseases, including cancer and fibrotic disorders. Its application extends to:
Due to its specificity for TGFβR-I, LY-364947 serves as a valuable tool for dissecting the complexities of TGFβ-mediated pathways in cellular biology .
Interaction studies involving LY-364947 have focused on its effects on various cellular pathways influenced by TGFβ signaling. The compound has been shown to alter levels of phosphorylated Akt and nuclear Foxo3a in leukemia-initiating cells, indicating cross-talk between different signaling pathways when TGFβR-I is inhibited . Furthermore, it has been reported to inhibit colony-forming abilities in leukemia models when co-cultured with stromal cells, highlighting its potential therapeutic implications in hematological malignancies .
Several compounds share structural or functional similarities with LY-364947, particularly those targeting the TGFβ signaling pathway or related kinases. Here are some notable examples:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
SB431542 | TGFβR-I | 20 | Selective inhibitor with broad applications in cancer research. |
Galunisertib | TGFβR-I | 100 | Used in clinical trials for liver cancer; less selective than LY-364947. |
SD208 | TGFβR-I | 20 | Known for its use in preclinical models; similar mechanism but different pharmacokinetics. |
A83-01 | ALK5 (TGFβR-I) | 100 | Often used in embryonic stem cell research; affects differentiation pathways. |
LY-364947 is unique due to its high selectivity for TGFβR-I compared to other compounds listed above, which may exhibit broader kinase inhibition profiles or lower potency against the same target . This specificity makes LY-364947 particularly valuable for research focused on delineating the roles of TGFβ signaling without significant off-target effects.
Acute Toxic;Irritant;Environmental Hazard